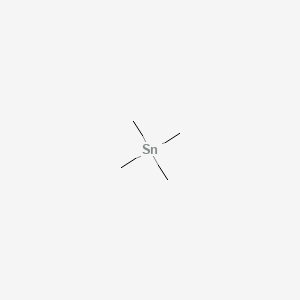

Tetramethyltin

Description

Propriétés

IUPAC Name |

tetramethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH3.Sn/h4*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKWYPOMXBVZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51137-34-9 | |

| Record name | Stannane, tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51137-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052261 | |

| Record name | Tetramethyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Gelest MSDS] | |

| Record name | Tetramethyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

110.0 [mmHg] | |

| Record name | Tetramethyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-27-4 | |

| Record name | Tetramethyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4XU9DPBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetramethyltin from Tin Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing tetramethyltin ((CH₃)₄Sn) from tin tetrachloride (SnCl₄). The document details the prevalent Grignard reaction and the alternative Wurtz reaction, offering comprehensive experimental protocols and quantitative data to support laboratory and developmental research.

Introduction

This compound is a fundamental organotin compound, serving as a key precursor in the synthesis of various organometallic reagents and materials. Its applications range from a methylating agent in organic synthesis to a precursor for chemical vapor deposition of tin oxide films. The efficient and high-yield synthesis of this compound is therefore of significant interest to the chemical and materials science communities. The most common and industrially applied method involves the reaction of tin tetrachloride with a methyl Grignard reagent. An alternative, though less common, approach is the Wurtz-type coupling reaction.

Synthetic Methodologies

Grignard Reaction

The Grignard reaction is the most widely employed method for the synthesis of this compound, offering high yields and relatively straightforward scalability. The reaction involves the treatment of tin tetrachloride with a methylmagnesium halide, typically methylmagnesium chloride (CH₃MgCl) or methylmagnesium iodide (CH₃MgI), in an ethereal solvent.

The overall reaction is as follows:

SnCl₄ + 4 CH₃MgX → (CH₃)₄Sn + 4 MgXCl (where X = Cl, I)[1]

A slight excess of the Grignard reagent is generally used to ensure the complete conversion of tin tetrachloride.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethyltin ((CH₃)₄Sn), also known as tetramethylstannane, is the simplest organotin compound. It is a volatile, colorless liquid that finds utility in various chemical transformations, most notably as a methyl group donor in palladium-catalyzed cross-coupling reactions and as a precursor for methyltin compounds and tin oxide thin films via chemical vapor deposition (CVD). However, its high toxicity necessitates careful handling and a thorough understanding of its properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its metabolic fate and toxicological profile.

Physical Properties

This compound is a clear, colorless liquid with a musty odor.[1] It is insoluble in water but soluble in many organic solvents.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₂Sn | [3][4] |

| Molecular Weight | 178.85 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 1.291 g/cm³ at 25 °C | [6][7] |

| Melting Point | -54 °C | [6][7] |

| Boiling Point | 74-76 °C | [6][7] |

| Flash Point | -12 °C | [6] |

| Vapor Pressure | 110 mmHg at 20 °C | [3] |

| Refractive Index (n₂₀/D) | 1.441 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Chemical Properties and Reactions

This compound serves as a versatile reagent in organic synthesis and as a precursor in materials science. Its chemical reactivity is primarily centered around the cleavage of the tin-carbon bonds.

Synthesis of this compound via Grignard Reaction

The most common method for synthesizing this compound is the reaction of a tin(IV) halide, typically tin(IV) chloride, with a methyl Grignard reagent, such as methylmagnesium chloride or iodide.[2][6][8]

Grignard reaction for the synthesis of this compound.

Kocheshkov Redistribution Reaction

This compound is a key precursor to various methyltin halides through the Kocheshkov redistribution reaction. This reaction involves the exchange of organic and halide substituents between two organotin compounds. For instance, reacting this compound with tin(IV) chloride in a 3:1 molar ratio yields trimethyltin chloride.[6]

Kocheshkov redistribution to form trimethyltin chloride.

Stille Cross-Coupling Reaction

In organic synthesis, this compound is utilized as a methyl source in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.[9][10][11]

References

- 1. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of fragment ions produced by the decomposition of this compound and the production of low-energy Sn+ ion beam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of fragment ions produced by the decomposition of this compound and the production of low-energy Sn+ ion beam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 594-27-4 [chemicalbook.com]

- 8. IL23411A - A process for preparing this compound - Google Patents [patents.google.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Tetramethyltin (CAS Number 594-27-4): Properties, Synthesis, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetramethyltin (CAS No. 594-27-4), a volatile organotin compound. The document details its chemical and physical properties, outlines procedures for its synthesis and purification, and offers an in-depth analysis of its significant hazards and toxicological profile. Particular emphasis is placed on its neurotoxicity, which is of primary concern. This guide is intended to serve as an essential resource for professionals in research and development who may handle or investigate this compound, providing critical information for safe handling, experimental design, and risk assessment.

Chemical and Physical Properties

This compound is a clear, colorless liquid and is the simplest tetraorganotin compound. It is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its high volatility and toxicity necessitate careful handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H12Sn | |

| Molecular Weight | 178.85 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -54 °C | |

| Boiling Point | 74-76 °C | |

| Density | 1.291 g/mL at 25 °C | |

| Flash Point | -12 °C | |

| Water Solubility | Insoluble | |

| Synonyms | Tetramethylstannane, Tin tetramethyl |

Synthesis and Purification

The primary method for the synthesis of this compound is the Grignard reaction, involving the reaction of a methylmagnesium halide with tin tetrachloride. Purification is typically achieved through fractional distillation.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on established methods for the synthesis of tetraalkyltin compounds.[1]

Materials:

-

Magnesium turnings

-

Methyl halide (e.g., methyl iodide or methyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tin(IV) chloride (SnCl4)

-

Iodine crystal (as initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine. A solution of methyl halide in the chosen anhydrous solvent is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), the remaining methyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Tin(IV) Chloride: The Grignard reagent is cooled in an ice bath. A solution of tin(IV) chloride in the anhydrous solvent is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then hydrolyzed by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Isolation: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.

Experimental Protocol: Purification by Fractional Distillation

This is a general protocol for the purification of volatile liquids. Specific parameters may need to be optimized.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

The crude this compound is placed in the distillation flask with boiling chips.

-

The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

The crude product is heated gently. The temperature is slowly increased until the liquid begins to boil.

-

The vapor will rise through the fractionating column, and a temperature gradient will be established.

-

The fraction that distills at a constant temperature corresponding to the boiling point of this compound (74-76 °C) is collected in the receiving flask.

-

Distillation is stopped before the distillation flask runs dry.

Hazards and Toxicology

This compound is a highly hazardous substance. It is a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin. It is also very toxic to aquatic life with long-lasting effects.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD50 (Oral) | 195 - 331 mg/kg | Rat | Oral | |

| LD50 (Intravenous) | 7 - 13 mg/kg | Rat | Intravenous | |

| LCLo (Inhalation) | 2550 mg/m³ (10 min) | Mouse | Inhalation |

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Oral | 1 | H300: Fatal if swallowed. |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin. |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its in vivo conversion to the more toxic metabolite, trimethyltin. This biotransformation occurs through dealkylation in the liver. Trimethyltin is a potent neurotoxin that selectively damages neurons in the central nervous system, particularly in the hippocampus and limbic system.

The neurotoxic effects of trimethyltin are thought to involve several mechanisms:

-

Glial Cell Activation: Trimethyltin can directly activate glial cells, leading to the release of pro-inflammatory cytokines, which contribute to neuronal cell death.

-

Induction of Apoptosis: It can directly induce apoptosis (programmed cell death) in neuronal cells.

-

Neurotransmitter Dysregulation: Trimethyltin can interfere with the normal release and uptake of neurotransmitters, disrupting synaptic communication.

Chronic exposure to this compound can lead to severe neurological symptoms, including memory loss, rage, and decreased sexual function.

Applications in Research and Development

Despite its toxicity, this compound is a valuable reagent in organic synthesis. Its primary application is as a methyl group donor in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol: Stille Coupling Reaction

This is a generalized protocol for a Stille coupling reaction using this compound.

Materials:

-

Aryl or vinyl halide (or triflate)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aryl or vinyl halide and the palladium catalyst in the anhydrous solvent.

-

Add this compound to the reaction mixture.

-

The reaction mixture is heated to a temperature appropriate for the specific substrates and catalyst used, and stirred for the required reaction time.

-

The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration to remove the catalyst, extraction, and purification of the product by chromatography or recrystallization.

Safety and Handling

Due to its high toxicity and flammability, this compound must be handled with extreme caution in a well-ventilated fume hood.

Table 4: Safety and Handling of this compound

| Precautionary Statement | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |

| P403 + P235 | Store in a well-ventilated place. Keep cool. |

Conclusion

This compound (CAS 594-27-4) is a valuable but highly hazardous chemical. Its utility in organic synthesis is significant, but its severe toxicity, particularly its neurotoxicity following metabolic activation to trimethyltin, demands stringent safety protocols. Researchers, scientists, and drug development professionals must be fully aware of its properties and hazards to ensure safe handling and to mitigate risks in the laboratory and to the environment. This guide provides a foundational understanding of this compound, emphasizing the critical need for caution and preparedness when working with it.

References

An In-depth Technical Guide to the Tetrahedral Molecular Geometry of Tetramethyltin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrahedral molecular geometry of tetramethyltin, an organotin compound with significant applications in organic synthesis. This document delves into the precise structural parameters determined by experimental techniques and corroborated by computational methods. Detailed experimental and computational protocols are provided to facilitate replication and further research.

Core Concepts: The Tetrahedral Geometry of this compound

This compound, with the chemical formula Sn(CH₃)₄, is a fundamental organometallic compound where a central tin (Sn) atom is bonded to four methyl (CH₃) groups.[1] Its molecular structure is a classic example of tetrahedral geometry, analogous to neopentane.[1] In an ideal tetrahedral arrangement, the bond angles between the central atom and any two substituents are approximately 109.5°.[2][3] The actual geometry of this compound, however, can exhibit slight distortions from this ideal symmetry, particularly in the solid state, due to crystal packing forces.[4]

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data from single-crystal X-ray diffraction, gas-phase electron diffraction, and a comparative computational study.

Table 1: Structural Parameters from Single-Crystal X-ray Diffraction

This method provides highly accurate data for the molecule in its crystalline solid state. The data presented below was obtained from a low-temperature (158 K) study.[4]

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-C(1) | 2.102 (8) |

| Sn-C(2) | 2.138 (6) |

| Average Sn-C | 2.129 |

| Corrected Average Sn-C | 2.137 |

| Bond Angles (°) | |

| C(1)-Sn-C(2) | 109.4 (2) |

| C(2)-Sn-C(2') | 109.5 (2) |

Note: The slight non-equivalence in Sn-C bond lengths is attributed to packing forces in the crystal lattice.[4]

Table 2: Structural Parameters from Gas-Phase Electron Diffraction

This technique provides insights into the geometry of the molecule in the gaseous state, free from intermolecular forces present in a crystal.

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-C | 2.143 (3) |

| Bond Angles (°) | |

| C-Sn-C | 109.5 (assumed) |

Note: In the electron diffraction study, a tetrahedral symmetry (Td) for the SnC₄ skeleton was assumed, hence the C-Sn-C bond angles were set to the ideal tetrahedral angle.

Table 3: Computationally Determined Structural Parameters

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical means to predict and analyze molecular geometry. The following data is from a study comparing different levels of theory.

| Level of Theory | Sn-C Bond Length (Å) | C-Sn-C Bond Angle (°) |

| HF/Lanl2dz | 2.138 | ~109.5 |

| HF/3-21G | 2.179 | ~109.5 |

| BLYP/3-21G | 2.186 | ~109.5 |

| B3LYP/3-21G** | 2.148 | ~109.5 |

Note: The results from different computational methods show slight variations, with the B3LYP functional providing a value closest to the experimental gas-phase data.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of this compound was achieved through low-temperature single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown from the liquid phase at low temperatures.

-

Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain a low temperature (e.g., 158 K).[4]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F. Anisotropic temperature factors are typically applied to non-hydrogen atoms. The positions of hydrogen atoms can be determined from a difference Fourier synthesis or placed in calculated positions.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a digital detector.

-

Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed. This data is used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) can be determined. The overall geometry is then deduced by fitting the experimental data to a molecular model.

Computational Geometry Optimization (DFT)

Density Functional Theory is a powerful computational method for determining the equilibrium geometry of molecules.

Protocol:

-

Input Structure: An initial 3D structure of the this compound molecule is created using molecular modeling software.

-

Method and Basis Set Selection: A level of theory is chosen, which includes a functional (e.g., B3LYP) and a basis set (e.g., 3-21G**). The choice of functional and basis set affects the accuracy and computational cost of the calculation.

-

Geometry Optimization: The calculation is run to find the minimum energy conformation of the molecule. The software iteratively adjusts the positions of the atoms to lower the total energy of the system until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: A frequency calculation is typically performed after the geometry optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

-

Data Extraction: The optimized bond lengths, bond angles, and other geometric parameters are extracted from the output of the calculation.

Visualizations

Experimental Workflow for Structural Determination

Caption: Workflow for the experimental determination of this compound's molecular geometry.

Kocheshkov Redistribution Reaction

This compound is a key precursor in the synthesis of other organotin compounds through the Kocheshkov redistribution reaction.[1] This reaction involves the exchange of alkyl and halide groups between two organotin species.

Caption: The Kocheshkov redistribution reaction of this compound with tin tetrachloride.

References

The Genesis of a Double-Edged Sword: A Technical History of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and foundational chemistry of organotin compounds. From their initial synthesis in the mid-19th century to their rise as crucial industrial chemicals and their concurrent emergence as potent endocrine disruptors, this document traces the scientific journey of these multifaceted organometallic molecules. It details the seminal experimental protocols for their synthesis, presents key quantitative data, and visualizes their impact on biological signaling pathways, offering a comprehensive resource for researchers in chemistry, toxicology, and drug development.

A Serendipitous Discovery: The Dawn of Organotin Chemistry

The field of organotin chemistry originated in the mid-19th century, a period of fervent exploration in the nascent field of organic chemistry. The initial synthesis of an organotin compound is credited to the English chemist Sir Edward Frankland in 1849. While investigating organometallic compounds, Frankland synthesized diethyltin diiodide, marking the first documented creation of a compound with a direct tin-carbon bond.[1][2] Shortly after, in 1852, the German chemist Carl Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, further solidifying the foundation of this new area of study.[3][4] These early discoveries, however, remained largely academic curiosities for several decades.

The turn of the 20th century and the development of new synthetic techniques, particularly the advent of the Grignard reaction, revolutionized organometallic chemistry and, with it, the synthesis of organotin compounds. The ability to readily form tin-carbon bonds using Grignard reagents opened the door to a vast array of new organotin structures with diverse properties.[2]

It was not until the 1940s and 1950s that the industrial potential of organotin compounds was fully realized.[5] Their unique properties led to their widespread adoption in a variety of applications, most notably as heat stabilizers for polyvinyl chloride (PVC), a role they continue to play to this day.[3][6] This surge in industrial use propelled a new wave of research into the synthesis and applications of these compounds.

Foundational Synthetic Methodologies

The synthesis of organotin compounds has evolved significantly since the pioneering work of Frankland and Löwig. However, two fundamental reaction types remain at the core of their preparation: the Grignard reaction for the formation of tetraorganotins and the Kocheshkov redistribution reaction for the synthesis of organotin halides.

Synthesis of Tetraorganotins via Grignard Reaction

The reaction of a tin tetrahalide, typically tin(IV) chloride, with a Grignard reagent (RMgX) is the most common and versatile method for the synthesis of symmetrical tetraorganotin compounds (R₄Sn).[6]

Experimental Protocol: Synthesis of Tetrabutyltin

-

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tin(IV) chloride (SnCl₄)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small amount of anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the reaction, which is evidenced by gentle reflux. The remaining 1-bromobutane solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

Reaction with Tin(IV) Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude tetrabutyltin is purified by vacuum distillation.

-

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction is a comproportionation reaction used to prepare organotin halides from tetraorganotins and tin(IV) halides. By controlling the stoichiometry of the reactants, mono-, di-, and tri-substituted organotin halides can be selectively synthesized.[2][7]

General Reactions:

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl

-

R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

Experimental Protocol: Synthesis of Tributyltin Chloride from Tetrabutyltin

-

Materials:

-

Tetrabutyltin

-

Tin(IV) chloride

-

-

Procedure:

-

Tetrabutyltin is placed in a reaction flask equipped with a stirrer and a dropping funnel.

-

Tin(IV) chloride is added dropwise to the stirred tetrabutyltin. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 100-200 °C) for several hours to ensure the redistribution is complete.

-

The resulting tributyltin chloride is then purified by vacuum distillation.

-

Quantitative Data of Early Organotin Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Tetrabutyltin | (C₄H₉)₄Sn | 347.16 | -97 | 145 (10 mmHg) |

| Tributyltin Chloride | (C₄H₉)₃SnCl | 325.52 | -16 | 142-145 (10 mmHg) |

| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | 303.84 | 43 | 135 (10 mmHg) |

| Monobutyltin Trichloride | C₄H₉SnCl₃ | 282.18 | -63 | 93 (10 mmHg) |

| Triphenyltin Chloride | (C₆H₅)₃SnCl | 385.47 | 106 | 240 (13.5 mmHg) |

Biological Impact: Disruption of Nuclear Receptor Signaling

While industrially valuable, certain organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT), have been identified as potent endocrine-disrupting chemicals. Their biological effects are primarily mediated through the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9]

Organotins act as agonists for the RXR-PPARγ heterodimer. This activation can trigger a cascade of downstream events, including the promotion of adipocyte differentiation (fat cell formation).[8] The binding of organotins to these receptors is a key molecular initiating event that underlies their obesogenic and other endocrine-disrupting effects.

Below is a diagram illustrating the signaling pathway activated by organotin compounds.

Caption: Organotin compounds activate the RXR-PPARγ pathway, leading to gene transcription and biological effects.

Conclusion

The history of organotin compounds is a compelling narrative of scientific discovery, industrial innovation, and the subsequent realization of unintended environmental and health consequences. From their humble beginnings in 19th-century laboratories to their ubiquitous presence in modern materials, these compounds have left an indelible mark on chemistry and society. For researchers, scientists, and drug development professionals, understanding the fundamental chemistry, synthesis, and biological mechanisms of action of organotin compounds is crucial for mitigating their risks and potentially harnessing their unique properties for therapeutic applications. The continued study of these fascinating molecules will undoubtedly yield new insights into the complex interplay between chemistry, biology, and environmental science.

References

- 1. On a New Series of Organic Bodies Containing Metals by Edward Frankland Philosophical Transactions of the Royal Society of London 142 pp. 417-444, 1852 | Edward Frankland | 1st Edition [atticusrarebooks.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. On a New Series of Organic Bodies Containing Metals by Edward Frankland (Philosophical Transactions of the Royal Society of London 142 pp. 417-444, 1852) par Frankland, Edward: (1852) 1st Edition. | Atticus Rare Books [abebooks.fr]

- 4. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]

- 5. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Paper, 'On a new series of organic bodies containing metals' by Dr E [Edward] Frankland | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 9. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

The Electronic Structure of the Tin-Carbon Bond: A Technical Guide for Researchers

Introduction

Organotin compounds, defined by the presence of at least one covalent bond between a tin (Sn) and a carbon (C) atom, are a cornerstone of organometallic chemistry.[1][2][3][4] First synthesized by Edward Frankland in 1849, these compounds, also known as stannanes, have seen their applications expand from industrial catalysis and polymer stabilization to agriculture and, more recently, promising avenues in drug development as anticancer and antimicrobial agents.[1][5][6] The biological and chemical reactivity of any organotin compound is fundamentally governed by the electronic structure of its tin-carbon bonds.[7] This guide provides an in-depth analysis of the Sn-C bond, tailored for researchers, scientists, and professionals in drug development, focusing on its electronic characteristics, the methodologies used for its study, and its relevance in modern chemical and pharmaceutical science.

Fundamental Electronic Characteristics of the Sn-C Bond

The nature of the tin-carbon bond is a hybrid of covalent and ionic character, dictated by the electronic properties of the tin and carbon atoms. Tin, a member of Group 14, has an electron configuration of [Kr] 4d¹⁰ 5s² 5p².[8][9] To form four bonds, the tin atom typically undergoes sp³ hybridization, resulting in a tetrahedral geometry, similar to carbon.[10]

Hybridization and Covalent Bonding

In most tetravalent organotin compounds (Sn(IV)), the tin atom's 5s and 5p orbitals hybridize to form four sp³ orbitals, which then overlap with the appropriate orbitals of adjacent carbon atoms or other substituents to form sigma (σ) bonds.[4][10] This sharing of electrons is the basis of the covalent nature of the Sn-C bond.[11][12] The resulting tetraorganotin derivatives (R₄Sn) are invariably tetrahedral.[1]

Caption: Hybridization and sigma bond formation in a typical Sn-C bond.

Electronegativity and Bond Polarity

The Sn-C bond possesses a significant degree of ionic character due to the difference in electronegativity between tin (1.96 on the Pauling scale) and carbon (2.55).[9] This disparity leads to an unequal sharing of the bonding electrons, creating a polar covalent bond.[13][14] The electron density is polarized towards the more electronegative carbon atom, which acquires a partial negative charge (δ⁻), leaving the tin atom with a partial positive charge (δ⁺). This inherent polarity is a critical determinant of the reactivity of organotin compounds, influencing their behavior as both electrophiles at the tin center and nucleophiles at the carbon center.

Quantitative Data on the Tin-Carbon Bond

The electronic environment of the Sn-C bond is quantitatively described by its length and strength (bond dissociation energy). These parameters are sensitive to the number and nature of organic substituents attached to the tin atom.

Bond Lengths

The typical length of a single Sn-C bond is approximately 2.14 Å (214 pm).[1] However, this value can vary depending on the coordination number of the tin atom and the steric and electronic nature of the substituents. In hypercoordinated stannanes, where tin is bonded to five or six atoms, the Sn-C bond lengths are often elongated. For instance, in a distorted trigonal bipyramidal structure, apical C-Sn bonds were measured at 2.26 Å, while equatorial bonds were 2.17 Å.[1]

| Compound Type | Example Compound | Sn-C Bond Length (Å) | Coordination No. of Sn | Reference |

| Tetraorganotin(IV) | (CH₃)₄Sn | 2.144 | 4 | [1] (Implied) |

| Tetraorganotin(IV) | (C₆H₅)₄Sn | 2.15 | 4 | [15] (Calculated) |

| Hypercoordinated (5) | (CH₃)₃SnCl(Pyridine) | 2.17 (eq), 2.26 (ap) | 5 | [1][10] |

| Hypercoordinated (6) | Bis[3-(2-pyridyl)-2-thienyl-C,N]diphenyltin(IV) | ~2.14 | 6 | [1] |

Bond Dissociation Energies (BDE)

The bond dissociation energy (BDE) quantifies the strength of the chemical bond and is the energy required to cleave the bond homolytically.[16][17] The Sn-C bond is weaker than the C-C bond, which contributes to the unique reactivity of organotin compounds, particularly in radical reactions.

| Bond | Diatomic Species BDE (kJ/mol) | Reference |

| Sn-C | 264 ± 17 | [18] |

| Sn-H | - | - |

| Sn-O | 531.8 ± 12.6 | [18] |

| Sn-Cl | 464 ± 3.3 | [18] |

| Sn-Br | 401.2 ± 5.9 | [18] |

| Sn-Sn | 187.1 ± 0.3 | [18] |

Note: BDE values for diatomic species in the gas phase may differ from bond energies within a complex molecule but provide a valuable point of comparison.

Influence of Substituents

The electronic structure of the Sn-C bond is not static; it is modulated by the other groups attached to the tin atom. These effects can be broadly categorized as electronic (inductive) and steric.

-

Electron-Withdrawing Groups (EWGs): Halogens or other electronegative groups (X in R₃SnX) increase the partial positive charge on the tin atom. This strengthens the electrostatic component of the Sn-X bond but can influence the polarity and reactivity of the remaining Sn-C bonds.

-

Electron-Donating Groups (EDGs): Alkyl groups, acting as electron-donating groups, can slightly reduce the positive character of the tin atom.

-

Steric Hindrance: Bulky organic groups (e.g., cyclohexyl, neophyl) can sterically shield the tin atom, hindering its ability to increase its coordination number (form hypercoordinated species) and influencing reaction pathways.[19]

Caption: Influence of substituent types on the Sn-C bond properties.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of the electronic structure of the tin-carbon bond.

Caption: General experimental workflow for organotin compound characterization.

X-ray Crystallography

This technique provides definitive information on the solid-state structure, including precise Sn-C bond lengths, bond angles, and the coordination geometry around the tin atom.[19]

Methodology:

-

Crystal Growth: High-quality single crystals of the organotin compound are grown, often by slow evaporation of a suitable solvent.[19]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded as the crystal is rotated.[19]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

Structure Refinement: The atomic model is refined to best fit the experimental data, yielding precise coordinates for each atom and thus accurate bond lengths and angles.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organotin compounds in solution. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its sensitivity and natural abundance.[21]

Methodology:

-

Sample Preparation: A solution of the organotin compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). Tetramethyltin (SnMe₄) is often used as an external standard for ¹¹⁹Sn NMR.[19][21]

-

¹H and ¹³C NMR: Standard proton and carbon-13 NMR spectra are acquired to characterize the organic substituents. The presence of tin isotopes often leads to satellite peaks due to J-coupling (e.g., ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C)), which provide valuable structural information.[19][22]

-

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum is acquired. The chemical shift (δ) is highly sensitive to the coordination number and the electronic environment of the tin atom, covering a very wide range of over 5000 ppm.[21] Generally, an increase in the coordination number of the tin atom results in a significant upfield shift (to more negative ppm values).[23]

-

Data Analysis: The chemical shifts and coupling constants are analyzed to determine the structure in solution. For example, the ¹J(¹¹⁹Sn-¹³C) coupling constant can be used in empirical equations to estimate C-Sn-C bond angles.[15]

| Technique | Key Parameter | Information Gained | Typical Range |

| ¹H NMR | ²J(Sn-H) | Proximity of protons to tin | ~50 Hz |

| ¹³C NMR | ¹J(Sn-C) | Hybridization, C-Sn-C angles | 400 - 1500 Hz[15] |

| ¹¹⁹Sn NMR | δ(¹¹⁹Sn) | Coordination number, substituents | +3000 to -2500 ppm[21] |

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic environment of the tin nucleus. It is particularly useful for determining the oxidation state and coordination geometry of tin in the solid state.[24][25]

Methodology:

-

Sample Preparation: A solid, powdered sample of the organotin compound is placed in a sample holder.

-

Data Acquisition: The sample is cooled (often to liquid nitrogen temperature, 77 K) and exposed to gamma rays from a ¹¹⁹mSn source. The absorption of these gamma rays by the ¹¹⁹Sn nuclei in the sample is measured as a function of the source velocity.

-

Spectral Analysis: The resulting spectrum is analyzed for two key parameters:

-

Isomer Shift (δ): This is related to the s-electron density at the tin nucleus and provides information about the oxidation state (Sn(II) vs. Sn(IV)) and the covalency of the bonds.[25]

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from a perfectly symmetrical environment (e.g., tetrahedral or octahedral), providing insight into the coordination geometry.[24][25] For instance, polymeric trigonal bipyramidal structures in organotin compounds can be identified using this technique.[24]

-

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These calculations can predict geometric parameters, spectroscopic properties (like NMR chemical shifts), and analyze the electronic structure through molecular orbital and natural bond orbital (NBO) analyses.[15][26]

Methodology:

-

Model Building: A 3D model of the organotin molecule is constructed.

-

Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, LANL2DZ for tin) is chosen.[23][26]

-

Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation, yielding calculated bond lengths and angles.

-

Property Calculation: Properties such as NMR chemical shifts, vibrational frequencies, and electronic transitions can be calculated and compared with experimental results.[23]

-

Electronic Structure Analysis: The calculation can provide detailed information on orbital interactions, charge distribution, and the nature of the Sn-C bond.

Relevance in Drug Development

The biological activity of organotin compounds, particularly their potential as anticancer agents, is intimately linked to the electronic structure of the Sn-C bond.[6][7] The number of Sn-C bonds is a primary determinant of toxicity and activity, which generally follows the order R₃SnX > R₂SnX₂ > RSnX₃.[7]

Understanding the electronic properties allows for the rational design of new therapeutic agents. For example, Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activity of a series of compounds with their physicochemical properties, which are governed by the electronic structure.[27] Factors such as the lipophilicity and the ability of the tin center to interact with biological targets (like proteins or DNA) are modulated by the substituents on the tin atom.[7][23] By fine-tuning the electronic environment of the Sn-C bond, researchers can optimize the stability, reactivity, and ultimately, the therapeutic efficacy of these promising compounds.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 7. Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tin - Wikipedia [en.wikipedia.org]

- 9. Tin (Sn) - Periodic Table [periodictable.one]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. Covalent bond - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. researchgate.net [researchgate.net]

- 16. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. WebElements Periodic Table » Tin » properties of compounds [webelements.com]

- 19. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 20. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Tetramethyltin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethyltin in various organic solvents. The information is compiled for professionals in research, chemical sciences, and drug development who require detailed data and experimental methodologies related to this organometallic compound.

Core Executive Summary

This compound [(CH₃)₄Sn] is a fundamental organotin compound utilized in organic synthesis. Its efficacy in various reactions is often dependent on its solubility in the chosen solvent system. This document summarizes the available quantitative solubility data, details the experimental protocols for solubility determination, and provides visual representations of the associated experimental workflows. While this compound is widely cited as being soluble in organic solvents, specific quantitative data is primarily consolidated in a key study by Abraham and Nasehzadeh, which forms the basis of the quantitative information presented herein.[1]

Quantitative Solubility Data

The solubility of this compound has been investigated in a wide range of organic solvents. The primary source of comprehensive quantitative data is the work of M. H. Abraham and A. Nasehzadeh, who determined the standard free energy of solution for gaseous this compound in 36 solvents and the enthalpy of solution for the liquid form in 28 of those solvents.[1] The following table summarizes the solvents in which the solubility of this compound has been studied.

Table 1: Investigated Organic Solvents for this compound Solubility | Solvent | Standard Free Energy of Solution (ΔG°) | Enthalpy of Solution (ΔH°) | | :--- | :--- | :--- | | Aprotic Solvents | | n-Hexane | Data not available in search results | Data not available in search results | | Cyclohexane | Data not available in search results | Data not available in search results | | Benzene | Data not available in search results | Data not available in search results | | Toluene | Data not available in search results | Data not available in search results | | Carbon tetrachloride | Data not available in search results | Data not available in search results | | Diethyl ether | Data not available in search results | Data not available in search results | | Tetrahydrofuran | Data not available in search results | Data not available in search results | | 1,4-Dioxane | Data not available in search results | Data not available in search results | | Acetone | Data not available in search results | Data not available in search results | | Ethyl acetate | Data not available in search results | Data not available in search results | | Acetonitrile | Data not available in search results | Data not available in search results | | Dimethylformamide | Data not available in search results | Data not available in search results | | Dimethyl sulfoxide | Data not available in search results | Data not available in search results | | Protic Solvents | | Methanol | Data not available in search results | Data not available in search results | | Ethanol | Data not available in search results | Data not available in search results | | 1-Propanol | Data not available in search results | Data not available in search results | | 2-Propanol | Data not available in search results | Data not available in search results | | 1-Butanol | Data not available in search results | Data not available in search results | | tert-Butanol | Data not available in search results | Data not available in search results | | Acetic acid | Data not available in search results | Data not available in search results | | And 25 other organic solvents | Data not available in search results | Data not available in search results | Note: The specific numerical data from the primary reference[1] were not available in the conducted search. The table indicates the solvents for which data were reported in the study.

Experimental Protocols

The determination of the solubility of a volatile and toxic compound like this compound requires precise and well-controlled experimental procedures. The key methodologies employed in the foundational study by Abraham and Nasehzadeh are gas-chromatographic head-space analysis and solution calorimetry.[1]

Gas-Chromatographic Head-Space Analysis for Free Energy of Solution

This method is particularly suited for volatile solutes like this compound and is used to determine the partitioning of the solute between the liquid and gas phases at equilibrium. From this partitioning, the standard free energy of solution (ΔG°) can be calculated.

Methodology:

-

Sample Preparation: A known amount of the organic solvent is placed in a sealed vial, leaving a "headspace" of gas above the liquid.

-

Equilibration: The vial is thermostated at a constant temperature to allow the this compound to equilibrate between the liquid and gas phases.

-

Headspace Sampling: A sample of the gas from the headspace is withdrawn using a gas-tight syringe.

-

Gas Chromatography (GC) Analysis: The gas sample is injected into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID) to determine the concentration of this compound in the vapor phase.

-

Calculation of Partition Coefficient: The partition coefficient (K) is determined from the concentration of this compound in the gas phase and the known initial amount in the liquid phase.

-

Calculation of Free Energy of Solution: The standard free energy of solution is then calculated from the partition coefficient using thermodynamic relationships.

Solution Calorimetry for Enthalpy of Solution

Solution calorimetry is used to measure the heat change that occurs when a solute dissolves in a solvent. This heat change corresponds to the enthalpy of solution (ΔH°).

Methodology:

-

Calorimeter Setup: A precision calorimeter, which is an insulated container, is filled with a known amount of the organic solvent. The temperature of the solvent is allowed to stabilize.

-

Sample Introduction: A sealed ampoule containing a precisely weighed amount of liquid this compound is submerged in the solvent within the calorimeter.

-

Dissolution and Temperature Measurement: The ampoule is broken, allowing the this compound to dissolve in the solvent. The change in temperature of the solution is continuously monitored with a high-precision thermometer.

-

Calculation of Heat Change: The heat evolved or absorbed during the dissolution process is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

-

Calculation of Enthalpy of Solution: The molar enthalpy of solution is then determined by dividing the heat change by the number of moles of this compound dissolved.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedures used to determine the solubility parameters of this compound.

Caption: Workflow for determining the free energy and enthalpy of solution of this compound.

Signaling Pathway of Solubility Determination Logic

The following diagram illustrates the logical relationship between the experimental techniques and the final thermodynamic parameters obtained.

Caption: Relationship between experimental inputs, methods, and thermodynamic outputs.

References

vapor pressure and volatility of (CH3)4Sn

An In-depth Technical Guide on the Vapor Pressure and Volatility of Tetramethyltin ((CH₃)₄Sn)

This technical guide provides a comprehensive overview of the vapor pressure and volatility of this compound ((CH₃)₄Sn). The information is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this organotin compound. This document summarizes quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Introduction to this compound

This compound, also known as tetramethylstannane, is the simplest organotin compound with the chemical formula (CH₃)₄Sn. It is a colorless, volatile, and toxic liquid.[1] Its high volatility and specific chemical properties make it a subject of interest in various research and industrial applications, including as a precursor in chemical vapor deposition (CVD) and as a reagent in organic synthesis. A clear understanding of its vapor pressure and volatility is crucial for safe handling, accurate modeling of its behavior in different environments, and for the development of processes where it is used.

Volatility of this compound

Volatility is a material's tendency to vaporize. For liquids, this is directly related to the vapor pressure. Substances with high vapor pressure at a given temperature are considered volatile. This compound is recognized as a highly volatile liquid, which is evident from its relatively low boiling point and high vapor pressure at ambient temperatures.[1][2] Its volatility necessitates careful handling in controlled environments to prevent inhalation exposure and to ensure accurate dosing in experimental setups.

Quantitative Vapor Pressure Data

The vapor pressure of this compound has been determined at various temperatures. The data presented below is compiled from various sources and provides a clear overview of the relationship between temperature and vapor pressure.

Table 1: Experimental Vapor Pressure of this compound

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| -21 | 252.15 | 10 | 1.33 |

| 20 | 293.15 | 90 | 12.0 |

| 20 | 293.15 | 110.0 | 14.67 |

| 25 | 298.15 | 119.7 | 15.96 |

Data sourced from various chemical and safety data sheets.[2][3][4]

Table 2: Physical Properties Related to Volatility

| Property | Value |

| Molecular Weight | 178.85 g/mol |

| Boiling Point | 74 to 76 °C (347 to 349 K) |

| Melting Point | -54 °C (219 K) |

| Density | 1.291 g/cm³ at 25 °C |

Data sourced from various chemical databases and supplier information.[1][4][5][6][7]

Antoine Equation for Vapor Pressure Estimation

The relationship between the vapor pressure of a pure substance and temperature can be accurately described by the Antoine equation. The NIST Chemistry WebBook provides the following Antoine equation parameters for this compound, which can be used to calculate the vapor pressure (in bar) at a given temperature (in Kelvin) over the range of 221.9 K to 351 K.[8]

log₁₀(P) = A - (B / (T + C))

Where:

-

P = vapor pressure in bar

-

T = temperature in Kelvin

-

A = 4.16605

-

B = 1239.33

-

C = -46.721

Experimental Protocols for Vapor Pressure Determination

Static Vapor Pressure Measurement Method

The static method involves placing the liquid sample in a thermostated, evacuated vessel and directly measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

Objective: To determine the vapor pressure of a liquid at a constant temperature.

Apparatus:

-

A thermostated vessel to hold the sample.

-

A vacuum pump to evacuate the vessel.

-

A pressure measuring device (e.g., a manometer or a pressure transducer).

-

A temperature-controlled bath.

Procedure:

-

Sample Preparation: A small amount of the pure liquid sample is introduced into the vessel.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Temperature Equilibration: The vessel is placed in a constant-temperature bath and allowed to reach thermal equilibrium.

-

Pressure Measurement: Once the temperature has stabilized, the pressure of the vapor in the headspace above the liquid is measured using the pressure sensor. This pressure is the vapor pressure of the substance at that temperature.

-

Data Collection: The procedure is repeated at different temperatures to obtain a set of vapor pressure data as a function of temperature.

Isoteniscope Method (ASTM D2879)

The isoteniscope method is a refined static method that is particularly suitable for determining the vapor pressure of volatile liquids.[5][6] It minimizes compositional changes during the measurement.[5]

Objective: To determine the vapor pressure-temperature relationship of a liquid.

Apparatus:

-

An isoteniscope (a specialized glass apparatus with a bulb for the sample and a U-tube manometer).

-

A constant-temperature bath.

-

A vacuum source.

-

A pressure-measuring system connected to a surge tank.

Procedure:

-

Sample Loading: The sample is introduced into the bulb of the isoteniscope.

-

Degassing: The sample is degassed by gently boiling it under reduced pressure.

-

Pressure Balancing: The isoteniscope is placed in the constant-temperature bath. The pressure in the external system is adjusted so that the liquid levels in the U-tube manometer of the isoteniscope are equal. At this point, the external pressure is equal to the vapor pressure of the sample.

-

Data Recording: The temperature of the bath and the balanced pressure are recorded.

-

Varying Temperature: The temperature of the bath is changed, and the pressure is re-balanced to obtain vapor pressure data over a range of temperatures.

Visualizations

The following diagrams illustrate the relationship between temperature and vapor pressure, as well as a generalized workflow for experimental vapor pressure determination.

Caption: Relationship between Temperature and Vapor Pressure.

Caption: Experimental Workflow for Vapor Pressure Measurement.

References

The Dawn of Organostannane Chemistry: An In-depth Technical Guide to Early Applications

Introduction

The mid-20th century witnessed the emergence of organostannane chemistry from a laboratory curiosity into a field of significant industrial and synthetic importance. The pioneering work of Edward Frankland, who first synthesized diethyltin diiodide in 1849, laid the groundwork for a class of compounds that would later find critical applications as stabilizers for polyvinyl chloride (PVC), potent biocides, and versatile reagents in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the early applications of organostannanes, focusing on the period from their initial industrial use in the 1940s and 1950s to the development of pivotal synthetic methodologies in the 1970s. Intended for researchers, scientists, and drug development professionals, this document details the core chemistry, presents quantitative data, outlines experimental protocols, and visualizes the key processes that defined the early era of organostannane chemistry.

I. The Genesis of Organostannane Synthesis: Foundational Methods

The utility of organostannanes is intrinsically linked to the methods developed for their synthesis. Early research established several key routes to tin-carbon bonds, which are fundamental to accessing the diverse range of organotin compounds.

A. Grignard Reaction: A Cornerstone of Tetraorganotin Synthesis

The reaction of tin tetrachloride (SnCl₄) with Grignard reagents (RMgX) became a classic and widely adopted method for the preparation of symmetrical tetraorganotin compounds (R₄Sn).[3] These tetraalkyl and tetraaryl derivatives served as crucial precursors for other organotin compounds.

Experimental Protocol: Synthesis of Tetra-n-propyltin via Grignard Reaction

This protocol outlines the synthesis of tetra-n-propyltin from tin(IV) chloride and n-propylmagnesium bromide.

1. Preparation of n-Propylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Cover the magnesium with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of a solution of 1-bromopropane (1.0 equivalent) in anhydrous ether/THF from the dropping funnel to initiate the reaction, evidenced by bubbling and a cloudy appearance.

-

Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Tin(IV) Chloride:

-

Cool the freshly prepared n-propylmagnesium bromide solution to 0 °C in an ice/water bath.

-

Prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous ether/THF in a dropping funnel.

-

Add the SnCl₄ solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

3. Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude tetra-n-propyltin can be purified by vacuum distillation.

Logical Workflow for Tetraorganotin Synthesis via Grignard Reaction

References

An In-depth Technical Guide to the Fundamental Reactivity of Tetraalkyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Tetraalkyltin compounds, characterized by a central tin atom bonded to four alkyl groups (R₄Sn), are foundational reagents in organic and organometallic chemistry. While stable and often used as precursors, their reactivity is rich and versatile, enabling a wide array of chemical transformations crucial for complex molecule synthesis. This guide explores the core reactivity of these compounds, focusing on the cleavage of the tin-carbon bond, which is central to their utility.

Introduction: Structure and Stability

Tetraalkyltin compounds feature a tetrahedral tin(IV) center. The tin-carbon (Sn-C) bond is largely covalent and relatively non-polar, rendering these compounds stable to air and moisture.[1][2] This stability allows for their convenient handling, purification, and storage, a notable advantage for organometallic reagents.[3] However, the Sn-C bond is significantly weaker than a carbon-carbon bond, making it the primary site of reactivity. The main applications of tetraorganotins are as intermediates in the preparation of the more reactive tri-, di-, and mono-organotin halides.[1]

Key Reaction Pathways

The fundamental reactivity of tetraalkyltin compounds can be categorized into three main pathways: electrophilic cleavage, transmetalation, and the generation of radical species. Often, the tetraalkyltin compound serves as a precursor to a more reactive trialkyltin species (e.g., R₃SnX or R₃SnH), which then participates in the primary synthetic transformation.

The Sn-C bond can be readily cleaved by various electrophiles, a reaction that is foundational to the synthesis of functionalized organotin compounds.[1] This process, often called a redistribution or comproportionation reaction, is the most important industrial method for preparing organotin chlorides.[4]

Reaction Scheme: R₄Sn + EX → R₃SnX + RE

Where:

-

R : Alkyl group

-

E : Electrophile (e.g., H⁺, Halogen, SnCl₃)

-

X : Halide or other leaving group

This reactivity pattern is governed by stoichiometry and allows for the controlled synthesis of tri-, di-, and mono-alkyltin halides from a tetraalkyltin precursor.[5]

Examples of Electrophilic Cleavage:

-

Halogenolysis: R₄Sn + X₂ → R₃SnX + RX[1]

-

Acidolysis: R₄Sn + HX → R₃SnX + RH[1]

-

Kocheshkov Comproportionation: 3 R₄Sn + SnCl₄ → 4 R₃SnCl[5]

The ease of cleavage depends on the nature of the alkyl group, with lower alkyl groups being cleaved more readily than higher alkyl groups. Aryl, vinyl, and allyl groups are cleaved more easily than alkyl groups.[1]

Logical Workflow: Synthesis of Reactive Organotin Halides

The following diagram illustrates the logical progression from stable tetraalkyltin precursors to the synthetically versatile tri- and di-alkyltin halides via electrophilic cleavage (Kocheshkov comproportionation).

Caption: From stable precursor to reactive intermediates.

Perhaps the most significant application of organotin reagents in modern organic synthesis is the Stille reaction.[6] This reaction creates a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[6][7] While the reaction typically uses trialkyltin derivatives, tetraalkyltins can be used, with one of the four organic groups being transferred.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The crucial step involving the organotin compound is transmetalation , where an organic group (R'') is transferred from tin to the palladium center.

Signaling Pathway: The Stille Reaction Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Tetraalkyltin compounds are precursors to trialkyltin hydrides (R₃SnH), which are paramount reagents in radical chemistry.[5] Trialkyltin hydrides are generated by the reduction of the corresponding trialkyltin halides.[5] Tributyltin hydride (Bu₃SnH), for instance, serves as an excellent source of hydrogen atoms due to the relative stability of the resulting tributyltin radical (Bu₃Sn•).[5]

A classic example is the Barton-McCombie deoxygenation , a radical substitution reaction to replace a hydroxyl group with hydrogen.[8] The alcohol is first converted to a thiocarbonyl derivative (like a xanthate), which then reacts with the tin hydride in the presence of a radical initiator (e.g., AIBN).[9][10]

The key steps involving the tin species are:

-

Initiation: A radical initiator (e.g., AIBN) abstracts a hydrogen from R₃SnH to form the tin-centered stannyl radical, R₃Sn•.[8][11]

-